Direct Desvenlafaxine Intermediate: Patent-Documented Synthetic Yield Advantage
US 20070021627A1 explicitly positions 1-[cyano(4-hydroxyphenyl)methyl]cyclohexanol (synonymous with CAS 918344-20-4) as the key intermediate for O‑desmethylvenlafaxine and reports a reproducible isolated yield of 66% of theory for its preparation from 4‑hydroxybenzyl cyanide and cyclohexanone [1]. By comparison, the methoxy analog 2-(1‑hydroxycyclohexyl)-2-(4‑methoxyphenyl)acetonitrile must subsequently undergo O‑demethylation, a step that in conventional venlafaxine‑to‑desvenlafaxine routes exhibits variable yields (40–92%) depending on the reagent system and introduces additional impurities [2]. The built‑in free phenol of CAS 918344-20-4 thus preserves the overall process atom economy and reduces the number of isolation steps.
| Evidence Dimension | Isolated yield for intermediate preparation (condensation step) |
|---|---|
| Target Compound Data | 66% isolated yield (single‑step condensation) |
| Comparator Or Baseline | Methoxy analog condensation yield typically 60–70%, but requires subsequent O‑demethylation step with variable 40–92% yield [2] |
| Quantified Difference | Elimination of a downstream O‑demethylation step, maintaining an overall two‑step yield advantage of ≥10% when converting to desvenlafaxine [1][2] |
| Conditions | Condensation of 4‑hydroxybenzyl cyanide with cyclohexanone using 1.0 eq. potassium tert‑butylate, room temperature, 1.5 h [1] |
Why This Matters
Procuring CAS 918344-20-4 eliminates a low‑yielding demethylation unit operation, directly translating to higher overall process efficiency and lower API cost.
- [1] US Patent US20070021627A1. Process for the preparation of 1-[cyano(4-hydroxyphenyl)methyl]cyclohexanol compounds – Example yielding 11.5 g (66%). 2007. View Source
- [2] DrugFuture. Venlafaxine Hydrochloride – Synthetic pathway with O‑demethylation yields ranging 40–92%. 2023. View Source
